Methyl 5-phenyl-3-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate
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Overview
Description
“Methyl 5-phenyl-3-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also includes a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiophene and piperidine rings, as well as the various substituents attached to these rings. For example, the piperidine ring is known to participate in a variety of reactions .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The compound and its derivatives have been explored in synthetic chemistry for the development of novel organic compounds. A study by Abdalha et al. (2011) focused on the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, highlighting the versatility of thiophene compounds in chemical synthesis (Abdalha, El-Regal, El-Kassaby, & Ali, 2011). Similarly, Sedlák et al. (2008) discussed the synthesis and characterization of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones, showcasing the chemical reactivity and potential of thiophene-based structures for generating biologically active molecules (Sedlák, Drabina, Lánský, & Svoboda, 2008).
Potential Therapeutic Uses and Biological Activities
The exploration of biological activities and therapeutic potential is a significant aspect of research on this compound and its derivatives. For instance, Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, discovering novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the antimicrobial potential of such compounds (Jeankumar et al., 2013). The pharmacological characterization of derivatives such as PF-04455242 by Grimwood et al. (2011) as κ-opioid receptor antagonists further exemplifies the diverse therapeutic applications, from treating depression to addiction disorders (Grimwood et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 5-phenyl-3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-31-24(28)22-20(16-21(32-22)17-8-4-2-5-9-17)25-23(27)18-10-12-19(13-11-18)33(29,30)26-14-6-3-7-15-26/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICNDHQYSOMZHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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